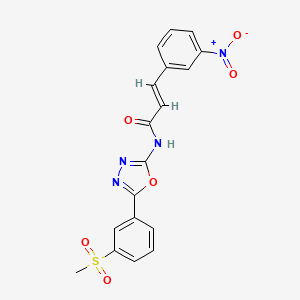![molecular formula C24H23N3O3S2 B3294391 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-tosylacetamide CAS No. 886947-46-2](/img/structure/B3294391.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-tosylacetamide
描述
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-tosylacetamide, commonly known as DT-13, is a novel compound that has recently gained attention in scientific research. DT-13 is a small molecule that has been synthesized and studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of DT-13 involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. DT-13 has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. DT-13 also inhibits angiogenesis by reducing the expression of VEGF and inhibiting the activation of the HIF-1α pathway. In cardiovascular research, DT-13 has been shown to activate the Nrf2 pathway, which plays a key role in reducing oxidative stress and inflammation. DT-13 also reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
DT-13 has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and angiogenesis. DT-13 also induces apoptosis in cancer cells and improves cognitive function in animal models of Alzheimer's disease. In cardiovascular research, DT-13 has been shown to reduce infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.
实验室实验的优点和局限性
One of the advantages of DT-13 is its low toxicity and high selectivity towards cancer cells. DT-13 has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of DT-13 is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for DT-13 research, including improving its solubility and bioavailability, exploring its potential therapeutic applications in other diseases, and investigating its mechanism of action in more detail. DT-13 may also be used in combination with other drugs to enhance its efficacy and reduce potential side effects. Furthermore, DT-13 may be modified to improve its pharmacokinetic properties and reduce its toxicity towards normal cells.
Conclusion
In conclusion, DT-13 is a novel compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. DT-13 inhibits various signaling pathways and has been shown to induce apoptosis, reduce inflammation, and improve cognitive function. Despite its limitations, DT-13 is a promising candidate for further research and development in the field of drug discovery.
科学研究应用
DT-13 has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer research, DT-13 has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, DT-13 has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation. In neurodegenerative disease research, DT-13 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-6-8-20(9-7-16)32(29,30)15-23(28)27(14-19-5-4-10-25-13-19)24-26-21-11-17(2)18(3)12-22(21)31-24/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFIRSFXYJLUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B3294317.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B3294322.png)
![2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294323.png)
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B3294337.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B3294351.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3294357.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3294374.png)
![N'-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N-(4-nitrophenyl)ethanediamide](/img/structure/B3294379.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3294384.png)
![3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3294389.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3294392.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3294398.png)